molecular formula C12H13N3O3 B2759791 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid CAS No. 936074-71-4

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid

Cat. No.: B2759791
CAS No.: 936074-71-4
M. Wt: 247.254
InChI Key: GKYOKNGSKMTPCN-UHFFFAOYSA-N
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Description

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid is a chemical compound with the linear formula C12H13N3O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H13N3O3/c16-11(17)8-3-6-15(7-4-8)12-14-10-9(18-12)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 247.25 .

Scientific Research Applications

Synthesis and Photophysical Properties

A method was developed for the preparation of oxazolo-[5,4-b]pyridin-2(1H)-ones based on the Hoffmann reaction. This resulted in the detection of effective phosphors with a quantum yield of up to 0.78. The photophysical properties of these compounds were studied, revealing a relationship between their structure and photophysical properties (Shatsauskas et al., 2019).

Facile Synthesis of Triazolopyridines

A practical and metal-free microwave-assisted protocol was established for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridines. This environmentally benign method is notable for its efficiency and simplicity in constructing triazolopyridine frameworks (Ibrahim et al., 2020).

Fluorescent Amino Acids with Triazolopyridine Core

A new family of amino acids containing pyridine–triazolopyridine cores was prepared. These compounds exhibit intense emission, used to sense the distance between two carboxylic acids in a linear molecule (Chiassai et al., 2018).

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A novel strategy for synthesizing 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation was developed. This approach allows for convenient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation (Zheng et al., 2014).

Antibacterial Activity of Pyridine Derivatives

The synthesis of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives was accomplished, and their in vitro antibacterial activity revealed promising results against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2013).

Enantioselective Synthesis of Alkaloids

An enantioselective synthesis of various alkaloids from a common lactam, derived from oxazolo[3,2-a]pyridine, was reported. This approach facilitated the synthesis of a range of piperidine, indolizidine, and quinolizidine alkaloids (Amat et al., 2003).

Development of Pyridine Derivative Libraries

A parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives was achieved. This synthesis enabled the creation of a library with 500 triazolopyridine amide derivatives, showcasing flexibility and efficiency in biological activity optimization (Brodbeck et al., 2003).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . The safety information suggests that if the compound is ingested, one should rinse their mouth and then drink plenty of water .

Properties

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11(17)8-3-6-15(7-4-8)12-14-10-9(18-12)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYOKNGSKMTPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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